molecular formula C21H19NO4S B5963104 2-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)acetamide

2-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)acetamide

Cat. No. B5963104
M. Wt: 381.4 g/mol
InChI Key: ATDMISTVTAJPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPAPA and is a member of the sulfonamide class of compounds. MPAPA has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of MPAPA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and the suppression of tumor growth. MPAPA has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MPAPA has a range of biochemical and physiological effects that have been studied in detail. These effects include the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the suppression of tumor growth. MPAPA has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using MPAPA in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using MPAPA in lab experiments is its complex synthesis process, which requires a high degree of expertise and attention to detail.

Future Directions

There are numerous future directions for research on MPAPA. One area of research that has received significant attention is the development of new anti-cancer drugs based on the structure of MPAPA. Other areas of research include the investigation of the mechanism of action of MPAPA, the development of new synthesis methods for MPAPA, and the investigation of its potential therapeutic applications in other diseases. Overall, MPAPA is a promising compound that has the potential to contribute to the development of new drugs for a range of diseases.

Synthesis Methods

The synthesis of MPAPA involves a multi-step process that has been described in detail in scientific literature. The process involves the reaction of 4-methylbenzenesulfonyl chloride with 4-phenoxyaniline to form the intermediate 4-(4-phenoxyphenylsulfonyl)aniline. This intermediate is then reacted with acetic anhydride to form the final product, MPAPA. The synthesis of MPAPA is a complex process that requires careful attention to detail and a high degree of expertise.

Scientific Research Applications

MPAPA has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received significant attention is the development of new drugs for the treatment of cancer. MPAPA has been shown to have potent anti-cancer activity in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-16-7-13-20(14-8-16)27(24,25)15-21(23)22-17-9-11-19(12-10-17)26-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDMISTVTAJPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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